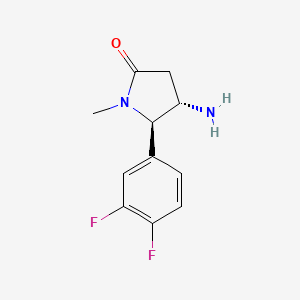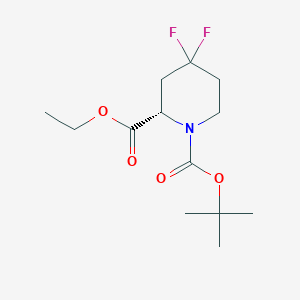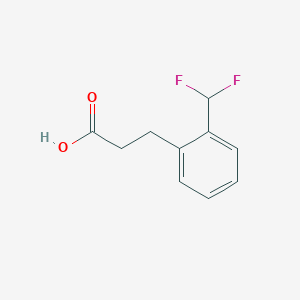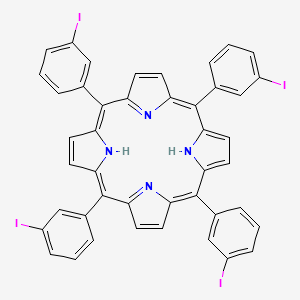
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is a porphyrin derivative, a class of compounds known for their extensive applications in various fields due to their unique chemical structure Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin typically involves the condensation of pyrrole with 3-iodobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the desired porphyrin compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, making the compound versatile for further modifications.
Oxidation and Reduction: The porphyrin core can undergo redox reactions, which are essential in its applications in catalysis and photodynamic therapy.
Metalation: The compound can form metal complexes by coordinating with metal ions, enhancing its properties for specific applications.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Metalation: Metal salts like zinc acetate or copper chloride.
Major Products
Substituted Porphyrins: Depending on the substituents introduced, various functionalized porphyrins can be obtained.
Metal Complexes: Coordination with metals results in metalloporphyrins, which have distinct properties and applications.
Scientific Research Applications
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Employed in studies involving enzyme mimetics and as a probe for studying biological systems.
Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Applied in the development of sensors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin varies depending on its application:
Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species that induce cell death in targeted cancer cells.
Catalysis: Acts as a catalyst by facilitating electron transfer processes in oxidation and reduction reactions.
Metal Complexes: The porphyrin core coordinates with metal ions, altering its electronic properties and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin
- 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is unique due to the specific positioning of iodine atoms, which enhances its reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring high reactivity and specificity.
Properties
Molecular Formula |
C44H26I4N4 |
|---|---|
Molecular Weight |
1118.3 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(3-iodophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26I4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H |
InChI Key |
BIHWRSWVZVTYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)I)C8=CC(=CC=C8)I)C=C4)C9=CC(=CC=C9)I)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




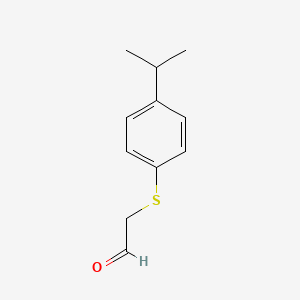
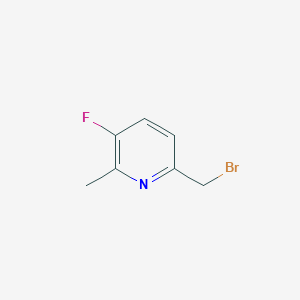
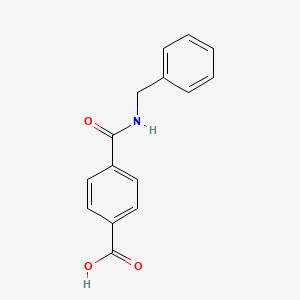
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)
![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
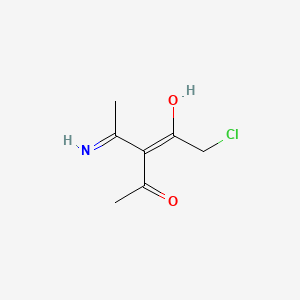
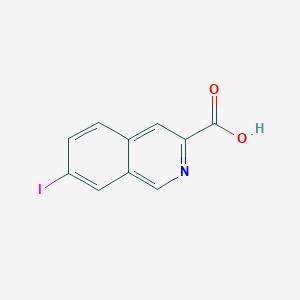
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
